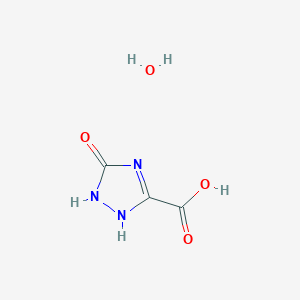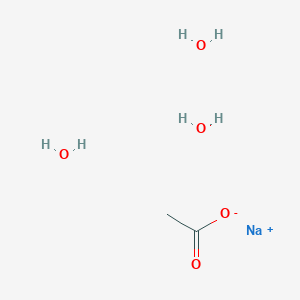
1,2,4-Thiadiazole-3,5-bis(thiolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-thiadiazole-3,5-bis(thiolate) typically involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as pyridine. The reaction is carried out in ethanol at room temperature for about thirty minutes . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods: In industrial settings, the production of 1,2,4-thiadiazole-3,5-bis(thiolate) may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the output of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important in many organic synthesis processes.
Reduction: It can be reduced to form thiols, which are useful intermediates in the synthesis of other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.
Major Products Formed:
Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.
Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.
Scientific Research Applications
1,2,4-Thiadiazole-3,5-bis(thiolate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3,5-bis(thiolate) involves its ability to interact with various molecular targets and pathways. The thiolate groups can form strong bonds with metal ions, making it useful in metal chelation and catalysis . Additionally, its sulfur-containing structure allows it to participate in redox reactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2,5-bis(thiolate): Another sulfur-containing heterocycle with similar reactivity but different substitution patterns.
1,2,3,4-Thiatriazole-5-thiolate: Known for its strong binding to metal ions and use in nanocrystal applications.
Uniqueness: 1,2,4-Thiadiazole-3,5-bis(thiolate) stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride](/img/structure/B7826998.png)





![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)

